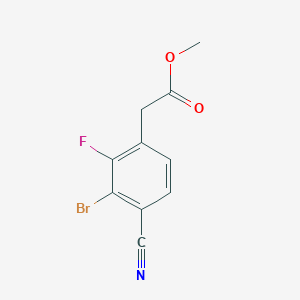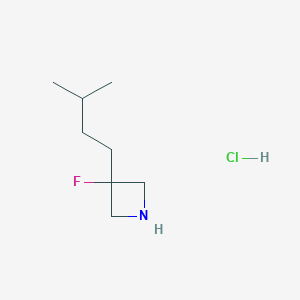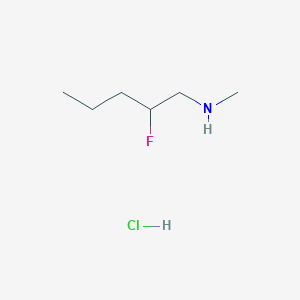
Methyl 3-bromo-4-cyano-2-fluorophenylacetate
Overview
Description
Methyl 3-bromo-4-cyano-2-fluorophenylacetate is a chemical compound characterized by the presence of bromine, cyano, and fluorine atoms on a phenyl ring, which is further esterified with methanol. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The synthesis of this compound typically involves halogenation of a phenyl ring followed by cyanation. The bromination can be achieved using bromine in the presence of a catalyst, while the cyano group can be introduced using reagents like copper(I) cyanide.
Fluorination: Fluorination of the phenyl ring can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the phenylacetic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation, cyanation, and fluorination reactions, often using continuous flow reactors to ensure efficiency and safety. The esterification step can be performed using industrial esterification reactors, optimizing reaction conditions to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.
Reduction: Lithium aluminum hydride (LAH), hydrogen gas, and palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium iodide, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenylacetates or phenylacetic acids.
Scientific Research Applications
Chemistry: Methyl 3-bromo-4-cyano-2-fluorophenylacetate is used as an intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound can be used in biological studies to investigate the effects of halogenated phenyl compounds on biological systems. Medicine: It may serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes. Industry: The compound finds applications in the development of advanced materials and chemical sensors due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism by which Methyl 3-bromo-4-cyano-2-fluorophenylacetate exerts its effects depends on its specific application. For example, in cross-coupling reactions, it may act as a substrate for palladium-catalyzed reactions, forming carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-bromo-2-cyano-4-fluorophenylacetate: Similar structure but different position of the cyano group.
Methyl 3-bromo-4-fluorophenylacetate: Lacks the cyano group.
Methyl 3-cyano-4-fluorophenylacetate: Lacks the bromine atom.
Uniqueness: Methyl 3-bromo-4-cyano-2-fluorophenylacetate is unique due to the presence of both bromine and cyano groups on the phenyl ring, which can influence its reactivity and applications differently compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(3-bromo-4-cyano-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-8(14)4-6-2-3-7(5-13)9(11)10(6)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBRADIMSPGEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-fluoro-3-[(2E)-3-phenylprop-2-en-1-yl]azetidine hydrochloride](/img/structure/B1484583.png)
amine hydrochloride](/img/structure/B1484584.png)

amine hydrochloride](/img/structure/B1484593.png)





